2-(2-Hydroxyethoxy)ethyl benzoate CAS number 20587-61-5
2-(2-Hydroxyethoxy)ethyl benzoate CAS number 20587-61-5
An In-depth Technical Guide to 2-(2-Hydroxyethoxy)ethyl benzoate (CAS 20587-61-5)
Introduction
2-(2-Hydroxyethoxy)ethyl benzoate, also known as Diethylene Glycol Monobenzoate, is an organic compound with significant industrial applications, primarily functioning as a plasticizer.[1][2][3] This guide provides a comprehensive technical overview of its chemical properties, synthesis, applications, analytical methodologies, and safety considerations, designed for researchers, scientists, and professionals in drug development and polymer chemistry. This molecule's unique structure, featuring a benzoate group for compatibility with various polymers and a terminal hydroxyl group that imparts hydrophilicity, makes it a subject of interest.[4] It is recognized as a degradation product of more complex dibenzoate plasticizers.[1][2]
Physicochemical Properties and Structural Information
A thorough understanding of the physicochemical properties of 2-(2-Hydroxyethoxy)ethyl benzoate is fundamental to its application and handling.
Chemical Identity
-
Synonyms : Diethylene glycol monobenzoate, Diethylene glycol benzoate, Ethanol, 2-[2-(benzoyloxy)ethoxy]-[2][3][5][6][11]
Structural Representation
The molecule consists of a benzoic acid moiety esterified with the terminal hydroxyl group of diethylene glycol.
Caption: Chemical structure of 2-(2-Hydroxyethoxy)ethyl benzoate.
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SMILES : OCCOCCOC(=O)c1ccccc1[6]
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InChI : InChI=1S/C11H14O4/c12-6-7-14-8-9-15-11(13)10-4-2-1-3-5-10/h1-5,12H,6-9H2[6]
Physicochemical Data
The following table summarizes key quantitative properties of the compound.
| Property | Value | Source(s) |
| Physical Form | Pale-yellow to Yellow-brown Liquid | [12] |
| Boiling Point | 127-130 °C at 5 Torr | [2][13] |
| Density | 1.163 - 1.1715 g/cm³ | [1][13] |
| pKa | 14.34 ± 0.10 (Predicted) | [1][2][12] |
| Flash Point | 118.8 °C | [1] |
| Refractive Index | 1.523 | [1] |
Synthesis and Manufacturing
The primary route for synthesizing 2-(2-Hydroxyethoxy)ethyl benzoate is through the esterification of benzoic acid with diethylene glycol. This reaction, a classic Fischer-Speier esterification, requires an acid catalyst to proceed at a practical rate.
Reaction Scheme: Fischer-Speier Esterification
The synthesis involves the reaction of a carboxylic acid (benzoic acid) with an alcohol (diethylene glycol) in the presence of an acid catalyst, producing the ester and water as a byproduct.[14][15]
Caption: Synthesis of 2-(2-Hydroxyethoxy)ethyl benzoate via Fischer esterification.
Experimental Protocol: Laboratory Scale Synthesis
This protocol is a representative method based on standard Fischer esterification procedures.[16][17]
Materials:
-
Benzoic Acid
-
Diethylene Glycol (in excess to favor mono-esterification)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium Bicarbonate (NaHCO₃) solution (5% w/v)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Toluene (for azeotropic removal of water)
-
Round-bottom flask, Dean-Stark apparatus, reflux condenser, separatory funnel, rotary evaporator.
Procedure:
-
Setup: Assemble a round-bottom flask with a Dean-Stark trap and a reflux condenser.
-
Charging Reactants: To the flask, add benzoic acid (1.0 eq), diethylene glycol (3.0 eq to serve as reactant and solvent), and toluene.
-
Catalyst Addition: Slowly add concentrated sulfuric acid (approx. 2-3 mol% relative to benzoic acid) to the mixture while stirring. The acid acts as a catalyst to protonate the carbonyl oxygen of the benzoic acid, increasing its electrophilicity.[4]
-
Reflux: Heat the mixture to reflux. The toluene will form an azeotrope with the water produced during the reaction, which is collected in the Dean-Stark trap, driving the equilibrium towards the product side.
-
Monitoring: Monitor the reaction progress by observing the amount of water collected. The reaction is complete when no more water is produced.
-
Work-up: Cool the reaction mixture to room temperature. Transfer it to a separatory funnel.
-
Washing: Wash the organic layer sequentially with water, 5% sodium bicarbonate solution (to neutralize the acidic catalyst and any unreacted benzoic acid), and finally with brine.
-
Drying: Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and remove the toluene using a rotary evaporator. The crude product can be further purified by vacuum distillation to yield pure 2-(2-Hydroxyethoxy)ethyl benzoate.[18]
Applications and Industrial Relevance
The primary industrial application of 2-(2-Hydroxyethoxy)ethyl benzoate is as a plasticizer.[1][3]
Role as a Plasticizer
Plasticizers are additives that increase the plasticity or decrease the viscosity of a material. In polymer science, they are incorporated into rigid polymers like polyvinyl chloride (PVC) to increase their flexibility and durability. 2-(2-Hydroxyethoxy)ethyl benzoate is used as a solvator and plasticizer for PVC and in adhesives, including those for food packaging.[3][11]
Mechanism of Plasticization
The mechanism involves the insertion of the plasticizer molecules between the polymer chains. This spacing reduces the intermolecular forces (van der Waals forces) between the chains, allowing them to move more freely relative to one another, which lowers the glass transition temperature (Tg) of the polymer.
Caption: Conceptual diagram of a plasticizer's effect on polymer chains.
Analytical Methodologies
High-Performance Liquid Chromatography (HPLC) is a suitable method for analyzing the purity of 2-(2-Hydroxyethoxy)ethyl benzoate and quantifying it in various matrices.
Protocol: Reverse-Phase HPLC Analysis
This protocol is based on a method described for a structurally similar compound and is applicable for purity assessment.[19]
Instrumentation & Conditions:
-
Column: C18 reverse-phase column (e.g., Newcrom R1).[19]
-
Mobile Phase: A gradient of Acetonitrile (MeCN) and water. Phosphoric acid can be added for better peak shape, or formic acid for MS compatibility.[19]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength corresponding to the absorbance maximum of the benzoate chromophore (approx. 230 nm).
-
Injection Volume: 10 µL.
Procedure:
-
Standard Preparation: Prepare a stock solution of 2-(2-Hydroxyethoxy)ethyl benzoate reference standard in acetonitrile at a known concentration (e.g., 1 mg/mL). Create a series of dilutions to generate a calibration curve.
-
Sample Preparation: Dissolve the sample to be analyzed in acetonitrile to an approximate concentration within the calibration range.
-
Analysis: Inject the standards and samples onto the HPLC system.
-
Quantification: Identify the peak corresponding to 2-(2-Hydroxyethoxy)ethyl benzoate by its retention time. Calculate the purity or concentration of the sample by comparing its peak area to the calibration curve. This method is scalable and can be adapted for preparative separation to isolate impurities.[19]
Safety and Toxicology
Understanding the hazard profile is critical for safe handling in a laboratory or industrial setting.
GHS Hazard Classification
According to safety data sheets, 2-(2-Hydroxyethoxy)ethyl benzoate is classified with the following hazards:
-
Acute toxicity, oral (Category 4) , H302: Harmful if swallowed.[2][7]
-
Skin corrosion/irritation (Category 2) , H315: Causes skin irritation.[2][7]
-
Serious eye damage/eye irritation (Category 2A) , H319: Causes serious eye irritation.[2][7]
-
Specific target organ toxicity, single exposure (Respiratory system, Category 3) , H335: May cause respiratory irritation.[2][7]
Toxicological Profile
The toxicity of this compound is linked to its parent structure, diethylene glycol (DEG). DEG itself has known toxicity, and its metabolite, 2-hydroxyethoxyacetic acid (HEAA), is a major contributor to renal and neurological toxicities.[20] While specific LD50 data for the monobenzoate ester is not widely published, data for related compounds provides context. For instance, diethylene glycol dibenzoate has an oral LD50 in rats of 4,190 mg/kg.[21]
Safe Handling and First Aid
Precautions for Safe Handling:
-
Avoid contact with skin and eyes.[7]
-
Use in a well-ventilated area.[7]
-
Wear appropriate personal protective equipment (PPE), including safety glasses with side-shields, gloves, and a lab coat.[7]
-
Avoid breathing vapors, mist, or gas.[7]
-
Wash hands thoroughly after handling.[7]
First Aid Measures:
-
If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[7]
-
In Case of Skin Contact: Wash off with soap and plenty of water. Consult a physician.[7]
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and consult a physician.[7]
-
If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[7]
References
- SAFETY DATA SHEET. (n.d.). GMSL.
- 2-(2-Hydroxyethoxy)ethylbenzoate. (n.d.). glycodepot.com.
- 2-(2-Hydroxyethoxy)ethyl Benzoate. (n.d.). LGC Standards.
- 2-(2-(2-Hydroxyethoxy)ethoxy)ethyl benzoate. (2018, May 16). SIELC Technologies.
- 2-(2-HYDROXYETHOXY)ETHYL BENZOATE. (n.d.). Sigma-Aldrich.
- 2-(2-hydroxyethoxy)ethyl benzoate 95%. (n.d.). AChemBlock.
- Synthesis routes of 2-Hydroxyethyl benzoate. (n.d.). Benchchem.
- 2-(2-hydroxyethoxy)ethyl benzoate (cas 20587-61-5) SDS/MSDS download. (n.d.). Guidechem.
- CAS 20587-61-5 2-(2-hydroxyethoxy)ethyl benzoate. (n.d.). Alfa Chemistry.
- Diethylene glycol monobenzoate. (n.d.). PubChem.
- Cas 20587-61-5, 2-(2-hydroxyethoxy)ethyl benzoate. (n.d.). lookchem.com.
- 2-(2-hydroxyethoxy)ethyl benzoate 20587-61-5 wiki. (n.d.). Guidechem.
- Safety Data Sheet - DIETHYLENE GLYCOL DIBENZOATE. (2017). 2017 ERP System.
- 2-(2-hydroxyethoxy)ethyl benzoate. (n.d.). ChemicalBook.
- Diethylene glycol monobenzoate (Cas 20587-61-5). (n.d.). Parchem.
- Diethylene glycol benzoate. (n.d.). CAS Common Chemistry.
- Diethylene glycol poisoning. (n.d.). PubMed.
- 2-(2-Hydroxyethoxy)ethyl acrylate. (n.d.). Benchchem.
- REPORT Lab work: ETHYL BENZOATE. (n.d.).
- THE CATALYTIC SYNTHESIS OF ETHYL BENZOATE WITH EXPANDABLE GRAPHITE AS CATALYST UNDER THE CONDITION OF MICROWAVE HEATING. (2016). CIBTech.
- Benzoic Acid + Ethanol = ?? (Ethyl Benzoate + Water). (2020, August 8). YouTube.
- Fischer Esterification Example Mechanism, Synthesis of Ethylbenzoate. (2019, August 15). Organic Chemistry.
Sources
- 1. lookchem.com [lookchem.com]
- 2. 2-(2-hydroxyethoxy)ethyl benzoate | 20587-61-5 [amp.chemicalbook.com]
- 3. parchem.com [parchem.com]
- 4. 2-(2-Hydroxyethoxy)ethyl acrylate | 13533-05-6 | Benchchem [benchchem.com]
- 5. glycodepot.com [glycodepot.com]
- 6. 2-(2-Hydroxyethoxy)ethyl Benzoate | LGC Standards [lgcstandards.com]
- 7. tobacco-information.hpa.gov.tw [tobacco-information.hpa.gov.tw]
- 8. 2-(2-hydroxyethoxy)ethyl benzoate 95% | CAS: 20587-61-5 | AChemBlock [achemblock.com]
- 9. Page loading... [guidechem.com]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. Diethylene glycol monobenzoate | C11H14O4 | CID 88603 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Page loading... [guidechem.com]
- 13. CAS Common Chemistry [commonchemistry.cas.org]
- 14. youtube.com [youtube.com]
- 15. youtube.com [youtube.com]
- 16. chem.uoi.gr [chem.uoi.gr]
- 17. cibtech.org [cibtech.org]
- 18. Synthesis routes of 2-Hydroxyethyl benzoate [benchchem.com]
- 19. 2-(2-(2-Hydroxyethoxy)ethoxy)ethyl benzoate | SIELC Technologies [sielc.com]
- 20. Diethylene glycol poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. 2017erp.com [2017erp.com]
